
Crystal Structure of 2-Nitroacetamide: A Case of
Undetermined Experimental Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nitroacetamide

Cat. No.: B081292 Get Quote

Researchers, scientists, and drug development professionals seeking an in-depth technical

guide on the crystal structure of 2-Nitroacetamide (C₂H₄N₂O₃) will find that, to date, a publicly

available, experimentally determined crystal structure for this compound has not been

deposited in major crystallographic databases, including the Cambridge Structural Database

(CSD) and the Crystallography Open Database (COD).

Our comprehensive search for single-crystal X-ray diffraction data, unit cell parameters, and

detailed experimental protocols for 2-Nitroacetamide has yielded no specific results for this

molecule. The scientific literature and crystallographic repositories contain data for structurally

related compounds, but not for 2-Nitroacetamide itself.

In the absence of experimental data for the target compound, this guide will provide a detailed

analysis of a closely related molecule, 2'-Nitroacetanilide (N-(2-nitrophenyl)acetamide), for

which a complete crystal structure is available. This will serve as a valuable reference,

illustrating the type of data and analysis that would be presented for 2-Nitroacetamide, should

its structure be determined in the future. The methodologies and data presentation formats are

directly applicable to the study of small organic molecules relevant to pharmaceutical and

materials science research.

Alternative Case Study: Crystal Structure of 2'-
Nitroacetanilide
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The crystal structure of 2'-Nitroacetanilide (C₈H₈N₂O₃) provides a useful proxy for

understanding the crystallographic characteristics of related nitro-amide compounds. The data

presented below is sourced from the Crystallography Open Database (COD) entry 1519899.

Data Presentation
A summary of the key crystallographic data for 2'-Nitroacetanilide is presented in the tables

below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for 2'-Nitroacetanilide

Parameter Value

Empirical Formula C₈H₈N₂O₃

Formula Weight 180.16 g/mol

Crystal System Monoclinic

Space Group P 1 2₁/n 1

a 10.5564 Å

b 4.9758 Å

c 15.4117 Å

α 90.00°

β 97.134°

γ 90.00°

Residual Factor 0.0556

Table 2: Selected Bond Lengths for 2'-Nitroacetanilide
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Bond Length (Å)

N1 - C7 1.355

C7 - O1 1.231

C7 - C8 1.506

N1 - C1 1.417

C1 - C2 1.385

C2 - N2 1.463

N2 - O2 1.221

N2 - O3 1.226

Table 3: Selected Bond Angles for 2'-Nitroacetanilide

Angle Degree (°)

C1 - N1 - C7 127.3

O1 - C7 - N1 123.6

O1 - C7 - C8 121.2

N1 - C7 - C8 115.2

C2 - C1 - N1 120.3

C1 - C2 - N2 120.4

O2 - N2 - O3 123.3

O2 - N2 - C2 118.5

O3 - N2 - C2 118.2

Experimental Protocols
The determination of a crystal structure, such as that of 2'-Nitroacetanilide, follows a well-

established experimental workflow. A detailed, generalized methodology is provided below.
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1. Synthesis and Crystallization:

Synthesis: 2'-Nitroacetanilide is typically synthesized by the nitration of acetanilide.

Crystallization: Single crystals suitable for X-ray diffraction are grown from a suitable solvent

or solvent mixture (e.g., ethanol, acetone, or mixtures with water) by slow evaporation,

cooling of a saturated solution, or vapor diffusion. The choice of solvent and crystallization

technique is crucial for obtaining high-quality crystals.

2. X-ray Diffraction Data Collection:

A selected single crystal is mounted on a goniometer head of a single-crystal X-ray

diffractometer.

The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector

(e.g., CCD or CMOS).

The crystal is maintained at a constant temperature (often a cryogenic temperature like 100

K to reduce thermal motion) during data collection.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

3. Data Processing and Structure Solution:

The collected diffraction images are processed to integrate the intensities of the Bragg

reflections.

The resulting data is corrected for various experimental factors (e.g., Lorentz and

polarization effects, absorption).

The space group of the crystal is determined from the symmetry of the diffraction pattern.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

4. Structure Refinement:
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The initial structural model is refined against the experimental diffraction data using least-

squares methods.

Atomic positions, and anisotropic displacement parameters are adjusted to minimize the

difference between the observed and calculated structure factors.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

The final refined structure is validated using crystallographic software to check for geometric

and other potential issues.

Mandatory Visualization
Below is a generalized workflow diagram for the experimental determination of a small

molecule crystal structure, as would be applied to 2'-Nitroacetamide.
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To cite this document: BenchChem. [Crystal Structure of 2-Nitroacetamide: A Case of
Undetermined Experimental Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081292#crystal-structure-of-2-nitroacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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